4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione
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Overview
Description
4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione is a chemical compound with a unique structure that includes a bromine atom, a phenyl group, and a benzothiepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione typically involves the bromination of a precursor compound followed by cyclization to form the benzothiepine ring. The reaction conditions often include the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiepine derivatives.
Scientific Research Applications
4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiepine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-phenyl-1H-1,2,3-triazole
- 4-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl
Uniqueness
4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione is unique due to its benzothiepine ring structure, which distinguishes it from other brominated phenyl compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
823838-52-4 |
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Molecular Formula |
C16H11BrO2S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
4-bromo-5-phenyl-1λ6-benzothiepine 1,1-dioxide |
InChI |
InChI=1S/C16H11BrO2S/c17-14-10-11-20(18,19)15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H |
InChI Key |
ZICPCSCDJGUFCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS(=O)(=O)C3=CC=CC=C32)Br |
Origin of Product |
United States |
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